molecular formula C10H11NO B8702329 4-hydroxy-3-propylBenzonitrile

4-hydroxy-3-propylBenzonitrile

Cat. No. B8702329
M. Wt: 161.20 g/mol
InChI Key: OEAXMDULPNWXOU-UHFFFAOYSA-N
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Patent
US04783462

Procedure details

A mixture of 8.15 g of 2-allyl-4-cyanophenol prepared in Reference Example 1-(ii), 1.5 g of 5% palladium-carbon and 100 ml of methanol, was stirred in a hydrogen stream for 2.5 hours. The catalyst was removed by filtration, and the solvent was distilled off from the filtrate to obtain 7.30 g of the above identified compound as a colorless oily substance.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=1[OH:12])[CH:2]=[CH2:3].[H][H]>[C].[Pd].CO>[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=1[OH:12])[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)C#N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the filtrate
CUSTOM
Type
CUSTOM
Details
to obtain 7.30 g of the

Outcomes

Product
Name
Type
Smiles
C(CC)C1=C(C=CC(=C1)C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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